molecular formula C6H2N4OS B14325343 3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile CAS No. 106634-21-3

3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile

Katalognummer: B14325343
CAS-Nummer: 106634-21-3
Molekulargewicht: 178.17 g/mol
InChI-Schlüssel: KNRMCGXVFAWHBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C₆H₂N₄OS. It is characterized by the presence of a pyrazine ring substituted with oxo, sulfanyl, and dicarbonitrile groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with carbon disulfide and cyanogen bromide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of reactive functional groups such as the oxo and sulfanyl groups allows it to participate in various biochemical reactions, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile is unique due to the presence of both sulfanyl and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

106634-21-3

Molekularformel

C6H2N4OS

Molekulargewicht

178.17 g/mol

IUPAC-Name

2-oxo-6-sulfanyl-1H-pyrazine-3,5-dicarbonitrile

InChI

InChI=1S/C6H2N4OS/c7-1-3-5(11)10-6(12)4(2-8)9-3/h(H2,10,11,12)

InChI-Schlüssel

KNRMCGXVFAWHBZ-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C1=C(NC(=O)C(=N1)C#N)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.